
1-BROMOOCTADECANE-D37
描述
1-Bromooctadecane-D37, also known as octadecyl bromide-D37, is a deuterium-labeled compound with the molecular formula CD3(CD2)16CD2Br. It is a stable isotope-labeled analog of 1-bromooctadecane, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as an internal standard and in various analytical applications .
作用机制
Target of Action
1-Bromooctadecane-d37 is a deuterium-labeled compound Deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
Deuterium-labeled compounds are known to interact with their targets in a similar manner to their non-deuterated counterparts . The presence of deuterium can affect the metabolic and pharmacokinetic profiles of the drug .
Biochemical Pathways
It’s worth noting that deuterium-labeled compounds are often used in the study of metabolic pathways .
Pharmacokinetics
The substitution of hydrogen atoms with deuterium in a molecule can potentially affect its pharmacokinetic properties . This can include changes in absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of the parent compound .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of deuterium-labeled compounds .
准备方法
Synthetic Routes and Reaction Conditions
1-Bromooctadecane-D37 can be synthesized through the bromination of octadecane-D37. The reaction typically involves the use of bromine (Br2) or hydrogen bromide (HBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated octadecane and brominating agents under optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to obtain the desired isotopic purity .
化学反应分析
Types of Reactions
1-Bromooctadecane-D37 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The compound can be reduced to octadecane-D37 using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Elimination: Conducted in the presence of strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products such as alcohols, nitriles, or amines.
Elimination: Formation of octadecene-D37.
Reduction: Formation of octadecane-D37.
科学研究应用
1-Bromooctadecane-D37 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantification and structural elucidation.
Biological Studies: Employed in the study of lipid metabolism and membrane dynamics due to its structural similarity to natural fatty acids.
Pharmaceutical Research: Utilized in the development of deuterated drugs to study pharmacokinetics and metabolic stability.
Industrial Applications: Used in the synthesis of deuterated surfactants and lubricants for specialized applications.
相似化合物的比较
1-Bromooctadecane-D37 can be compared with other similar compounds such as:
1-Bromooctadecane: The non-deuterated analog, which is less stable and more prone to metabolic degradation.
1-Bromohexadecane-D33: A shorter-chain analog with similar applications but different physical properties.
1-Bromobutane-D9: A much shorter-chain analog used in different analytical applications.
The uniqueness of this compound lies in its long carbon chain and deuterium labeling, which provide specific advantages in stability and analytical precision .
属性
CAS 编号 |
187826-28-4 |
|---|---|
分子式 |
C18H37Br |
分子量 |
370.624 |
IUPAC 名称 |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane |
InChI |
InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 |
InChI 键 |
WSULSMOGMLRGKU-UQCHHHBTSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCBr |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(R)-Benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B574780.png)
![3-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]prop-2-enal](/img/structure/B574784.png)
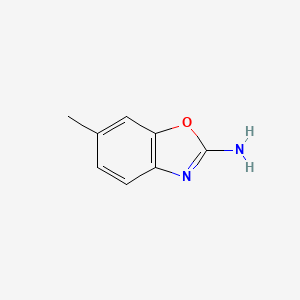
![[(2R)-4-methylpiperazin-2-yl]methanol](/img/structure/B574786.png)
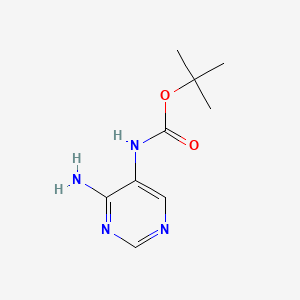
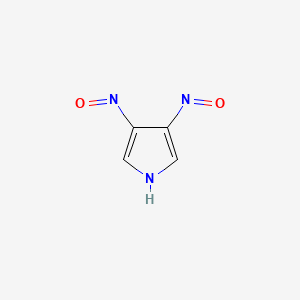
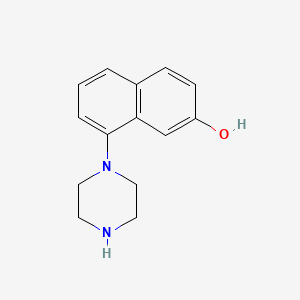
![tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate](/img/structure/B574790.png)
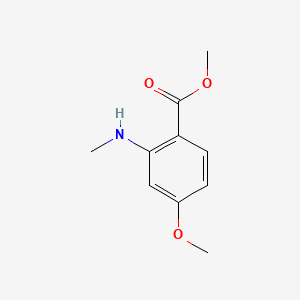
![2-[(2-Aminopropyl)amino]benzoic acid](/img/structure/B574794.png)
